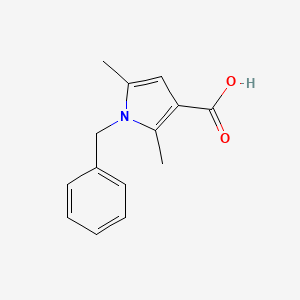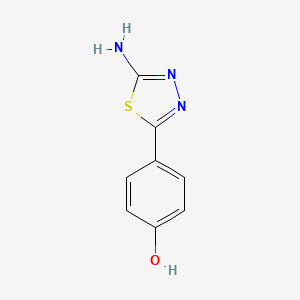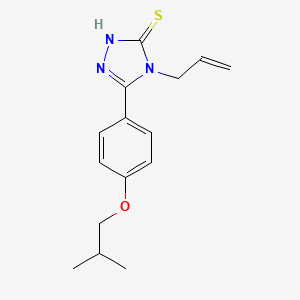
5-碘-6-甲基吡啶-2-胺
描述
5-Iodo-6-methylpyridin-2-amine is an organic compound . It is used in the synthesis of 2-aminoquinazoline derivatives, which are a novel class of metabotropic glutamate receptor 5 negative allosteric modulators (mGluR5), leading toward a drug candidate for the treatment of l-DOPA induced dyskinesia .
Synthesis Analysis
The synthesis of 5-Iodo-6-methylpyridin-2-amine can be achieved via a Suzuki-Miyaura cross-coupling reaction . Additionally, the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported, which can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The molecular structure of 5-Iodo-6-methylpyridin-2-amine is represented by the molecular formula C6H7IN2 . The InChI code is 1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) and the canonical SMILES is CC1=C(C=CC(=N1)N)I .科学研究应用
Synthesis of Novel Pyridine Derivatives
One of the main applications of 5-Iodo-6-methylpyridin-2-amine is in the synthesis of novel pyridine derivatives . This is achieved through palladium-catalyzed Suzuki cross-coupling reactions with several arylboronic acids . The resulting pyridine derivatives have been studied for their potential applications in various fields, including medicinal chemistry .
Quantum Mechanical Investigations
The synthesized pyridine derivatives have been used in quantum mechanical investigations . Density functional theory (DFT) studies were carried out for these derivatives using the B3LYP/6-31G (d,p) basis . These studies can provide valuable insights into the properties and potential applications of these compounds .
Biological Activities
The pyridine derivatives synthesized from 5-Iodo-6-methylpyridin-2-amine have been investigated for their biological activities . For instance, their anti-thrombolytic, biofilm inhibition, and haemolytic activities have been studied . This makes the compound potentially useful in the development of new drugs or treatments .
Chiral Dopants for Liquid Crystals
The DFT studies have suggested that these pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . This could have applications in the field of materials science, particularly in the development of new liquid crystal displays .
Industrial Applications
5-Iodo-6-methylpyridin-2-amine has garnered attention in the scientific community due to its potential applications in various fields of research and industry. While the specific industrial applications are not detailed, the compound’s versatility suggests it could be used in a wide range of contexts.
Research and Development
Given its potential applications in various fields, 5-Iodo-6-methylpyridin-2-amine is likely to be a compound of interest in ongoing research and development efforts. It could be used in the synthesis of other compounds, or as a starting point for the development of new chemical processes.
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes
Mode of Action
The compound might interact with its targets, leading to changes at the molecular and cellular levels . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It’s plausible that the compound could influence various pathways based on its interactions with biological targets
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 1.62, which could impact its bioavailability .
Result of Action
The compound’s interactions with its targets could lead to various cellular responses
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodo-6-methylpyridin-2-amine. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity . More research is needed to understand how these environmental factors influence the compound’s action.
属性
IUPAC Name |
5-iodo-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMNJDHAAFAELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359332 | |
| Record name | 5-Iodo-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-methylpyridin-2-amine | |
CAS RN |
75073-11-9 | |
| Record name | 5-Iodo-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

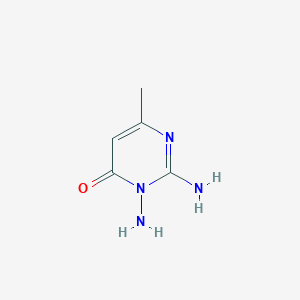
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
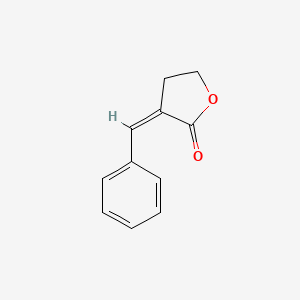

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

